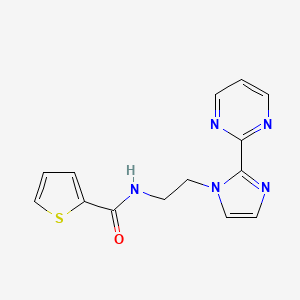
7-Chloro-2-(5-ethylthien-2-yl)-8-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Chloro-2-(5-ethylthien-2-yl)-8-methylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C17H14ClNO2S and its molecular weight is 331.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photolysis in Aqueous Systems
Research has shown the photodegradation of similar quinolinecarboxylic herbicides in aqueous solutions. For instance, studies on 7-chloro-3-methylquinoline-8-carboxylic acid under different irradiation wavelengths revealed insights into the photodegradation process, particularly in the presence of titanium dioxide (Pinna & Pusino, 2012).
Synthesis of Quinoline Derivatives
Research on the synthesis of novel quinoline derivatives, such as the one-pot reaction of certain carboxylates with substituted salicylaldehydes, provides insight into the structural and chemical versatility of quinoline-based compounds (Gao, Liu, Jiang, & Li, 2011).
Novel Substituted Dibenzonaphthyridines
The synthesis of novel substituted dibenzonaphthyridines, starting with 4-chloro-2-methylquinolines, indicates the potential for creating diverse derivatives for various applications (Manoj & Prasad, 2009).
Antibacterial Properties
Studies on derivatives of quinolinecarboxylic acids have shown significant antibacterial activities against strains like E. coli and S. aureus. This highlights the potential of quinoline derivatives in medical and pharmaceutical applications (Al-Hiari et al., 2007).
Phosphorescent Emissions
The study of phosphorescent emissions of copper(I) complexes with quinoline carboxylic acid analogue ligands showcases the applications of quinoline derivatives in materials science, particularly in photophysical properties (Małecki et al., 2015).
Synthesis for Antitubercular Activity
The design and synthesis of novel quinoline derivatives for antitubercular activity, as seen in studies on 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, demonstrate the role of quinoline compounds in addressing infectious diseases (Marvadi et al., 2020).
Microwave-Irradiated Synthesis for Antimicrobial Activity
Research has also focused on the microwave-irradiated synthesis of quinoline derivatives for antimicrobial applications, indicating a modern approach to the synthesis and application of these compounds (Bhatt & Agrawal, 2010).
Properties
IUPAC Name |
7-chloro-2-(5-ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c1-3-10-4-7-15(22-10)14-8-12(17(20)21)11-5-6-13(18)9(2)16(11)19-14/h4-8H,3H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSLJCVHQOCPHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



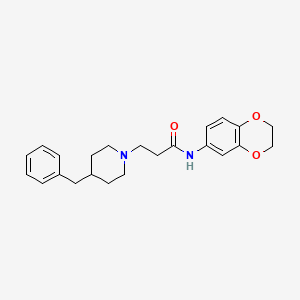
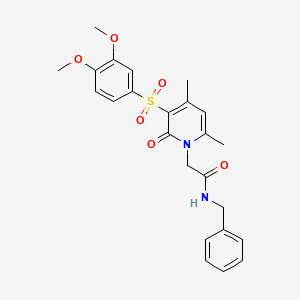
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2360338.png)


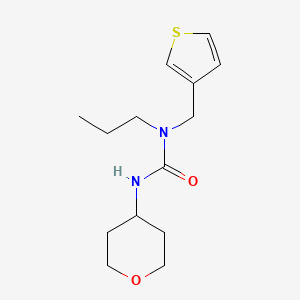
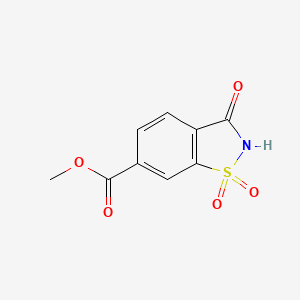
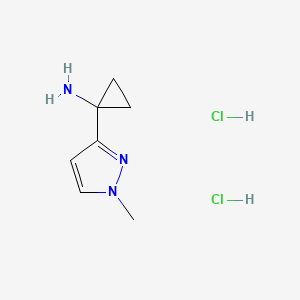
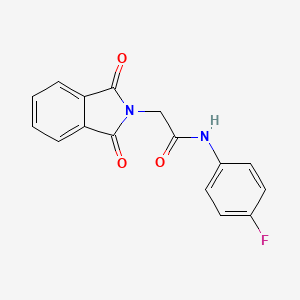
![5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid](/img/structure/B2360349.png)
